
1-Chloro-2-(difluoromethyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(difluoromethyl)-3-methylbenzene is an organic compound with a unique structure that includes a chlorine atom, two fluorine atoms, and a methyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2-(difluoromethyl)-3-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method includes the reaction of 3-methylbenzene with chlorine and difluoromethylating agents under controlled conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2-(difluoromethyl)-3-methylbenzene undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(difluoromethyl)-3-methylphenol.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(difluoromethyl)-3-methylcyclohexane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1-Chloro-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(difluoromethyl)-3-methylbenzene exerts its effects involves its interaction with specific molecular targets. The chlorine and fluorine atoms can form strong bonds with various biological molecules, altering their function. For example, the compound may bind to enzyme active sites, inhibiting their activity or altering their substrate specificity. Additionally, it can interact with cell membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
1-Chloro-2-(difluoromethyl)-3-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(trifluoromethyl)-3-methylbenzene: This compound has an additional fluorine atom, which may enhance its reactivity and binding affinity.
1-Chloro-2-(difluoromethyl)-4-methylbenzene: The position of the methyl group is different, which can affect the compound’s chemical properties and reactivity.
1-Bromo-2-(difluoromethyl)-3-methylbenzene: The bromine atom can be more reactive than chlorine, leading to different reaction pathways and products.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Propiedades
Fórmula molecular |
C8H7ClF2 |
|---|---|
Peso molecular |
176.59 g/mol |
Nombre IUPAC |
1-chloro-2-(difluoromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,8H,1H3 |
Clave InChI |
YRDQURJEJBJYNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)
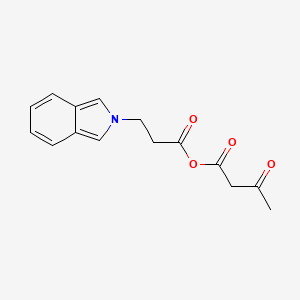
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
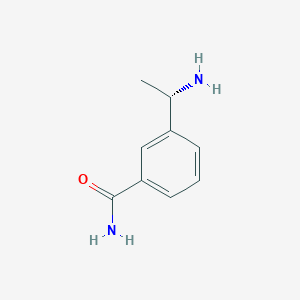
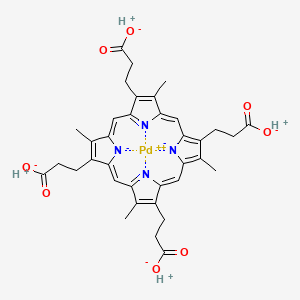
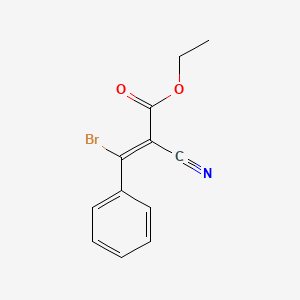
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
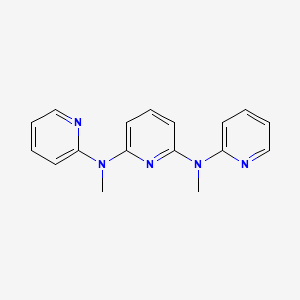
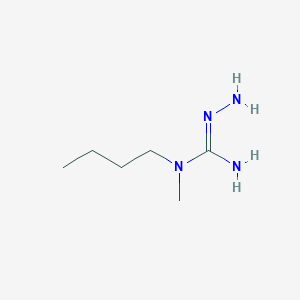
![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)



